Aftin-4
Overview
Description
Aftin-4 is an inducer of amyloid-β (1-42) (Aβ42). It selectively increases extracellular Aβ42 over Aβ40 production in N2a-AβPP695 cells when used at concentrations ranging from 1 to 100 mM .
Molecular Structure Analysis
The molecular formula of Aftin-4 is C20H28N6O and its molecular weight is 368.5 . The formal name is 2R-[[9-(1-methylethyl)-6-[methyl(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol .Physical And Chemical Properties Analysis
Aftin-4 is a solid substance. It is soluble in DMSO .Scientific Research Applications
1. Studying Amyloidogenic Conditions in Neurons
- Summary of Application: Aftin-4 is used in vitro to study the effects of amyloidogenic conditions in neurons. It is used to induce these conditions in a neuron-like cell line, SH-SY5Y .
- Methods of Application: The researchers cultured SH-SY5Y cells in an agarose-laminin scaffold and induced the amyloidogenic condition using Aftin-4 . The effectiveness of RNAs, proteins, and cells isolation from 3D scaffold enables the investigation of the cellular and molecular mechanisms underlying the amyloidogenic cascade in neuronal cells .
- Results: The results showed that SH-SY5Y cultured in agarose-laminin scaffold differentiated to a mature TUJ1-expressing neuron cell on day 7 . The gene expression profile from the Aftin-4-induced amyloidogenic condition revealed the expression of relevant gene-encoding proteins in the amyloidogenic pathway, including APP, BACE1, PS1, and PS2 .
2. Increasing Aβ42 Peptide Production
- Summary of Application: Aftin-4 has been identified as a compound that selectively and potently increases Aβ42 peptide production .
- Methods of Application: The researchers used Aftin-4 to induce an increase in Aβ42 peptide production in N2a cells, primary neurons, and brain lysates .
- Results: The results confirmed that Aftin-4 increases Aβ42 peptide production 7-fold in N2a cells, 4-fold in primary neurons, and 2-fold in brain lysates .
3. Inducing Neuroinflammation and Memory Deficits
- Summary of Application: In vivo, Aftin-4 is used to increase hippocampal Aβ42 content, lipid peroxidation, and production of the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in mice . It also induces spatial working and spatial reference memory deficits in mice .
- Methods of Application: Aftin-4 is administered intracerebroventricularly (i.c.v.) at doses of 3-20 nmol/animal .
- Results: The results showed that Aftin-4 increases hippocampal Aβ42 content, lipid peroxidation, and production of the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in mice . It also induces spatial working and spatial reference memory deficits in mice, effects that are reversed by co-administration of the γ-secretase inhibitor BMS .
4. Inducing Amyloidogenic Conditions in 3D Culture
- Summary of Application: Aftin-4 is used to induce amyloidogenic conditions in a 3D culture of neuron-like cell line, SH-SY5Y . This platform could induce the amyloid-beta 42 secretion and entrap secreted proteins in the scaffold .
- Methods of Application: The researchers cultured SH-SY5Y cells in an agarose-laminin scaffold and induced the amyloidogenic condition using Aftin-4 . The effectiveness of RNAs, proteins, and cells isolation from 3D scaffold enables the investigation of the cellular and molecular mechanisms underlying the amyloidogenic cascade in neuronal cells .
- Results: The results showed that SH-SY5Y cultured in agarose-laminin scaffold differentiated to a mature TUJ1-expressing neuron cell on day 7 . The gene expression profile from the Aftin-4-induced amyloidogenic condition revealed the expression of relevant gene-encoding proteins in the amyloidogenic pathway, including APP, BACE1, PS1, and PS2 .
5. Inducing Mitochondrial Phenotype
- Summary of Application: Aftin-4 has been identified as a compound that induces a reversible mitochondrial phenotype reminiscent of the one observed in Alzheimer’s disease brains .
- Methods of Application: The researchers used Aftin-4 to induce a mitochondrial phenotype in N2a cells, primary neurons, and brain lysates .
- Results: The results confirmed that Aftin-4 induces a reversible mitochondrial phenotype in N2a cells, primary neurons, and brain lysates .
6. Inducing Decrease of Gene Expressions
- Summary of Application: Aftin-4 has been found to result in the decrease of gene expressions .
- Methods of Application: The researchers used Aftin-4 treatment which resulted in the decrease of gene expressions . Although the expression of enzyme-encoded genes showed no statistical difference (P-value > 0.05), Aftin-4 might exert the production of amyloid-β 42 through its enzymatic activity as described in several previous studies .
- Results: The results showed that 50μM Aftin-4 treatment resulted in the decrease of gene expressions .
7. Inducing Reversible Mitochondrial Phenotype
- Summary of Application: Aftin-4 has been identified as a compound that induces a reversible mitochondrial phenotype reminiscent of the one observed in Alzheimer’s disease brains .
- Methods of Application: The researchers used Aftin-4 to induce a mitochondrial phenotype in N2a cells, primary neurons, and brain lysates .
- Results: The results confirmed that Aftin-4 induces a reversible mitochondrial phenotype in N2a cells, primary neurons, and brain lysates .
Safety And Hazards
properties
IUPAC Name |
(2R)-2-[[6-[benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-5-16(12-27)22-20-23-18(25(4)11-15-9-7-6-8-10-15)17-19(24-20)26(13-21-17)14(2)3/h6-10,13-14,16,27H,5,11-12H2,1-4H3,(H,22,23,24)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYWONAECUVKHY-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aftin-4 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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